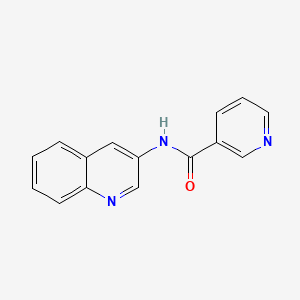

N-quinolin-3-ylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-quinolin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(12-5-3-7-16-9-12)18-13-8-11-4-1-2-6-14(11)17-10-13/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXURZPIILZXOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Carbodiimide reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) facilitate amide bond formation via activation of the carboxylic acid to an reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often employed to suppress racemization and enhance coupling efficiency. In a representative procedure, quinoline-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere, followed by sequential addition of EDC (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Pyridine-3-amine (1.2 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

Workup and Purification

Post-reaction, the mixture is diluted with ice-cold water to precipitate the crude product, which is extracted with ethyl acetate. Column chromatography on silica gel (eluent: 5–10% methanol in dichloromethane) yields purified N-quinolin-3-ylpyridine-3-carboxamide. This method typically achieves yields of 70–85%, with purity confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Nanocatalyst-Assisted Synthesis

Palladium Nanoparticle Catalysis

Recent advances in nanocatalysis leverage palladium-supported nanoparticles for amidation. γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nanoparticles (18–53 nm) enable coupling under mild conditions (85°C, 4 hours) in choline azide medium. The reaction proceeds via oxidative addition of the carboxylic acid to Pd(0), followed by transmetallation with the amine and reductive elimination to form the amide bond. This protocol achieves yields up to 95% with minimal catalyst loading (40 mg) and excellent recyclability over five cycles.

Comparative Advantages

Nanocatalysts offer enhanced surface area and catalytic activity, reducing reaction times and energy consumption. However, scalability and nanoparticle recovery pose practical challenges, limiting industrial adoption.

Acid Chloride Intermediate Route

Chlorination and Amidation

Quinoline-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. The resultant acid chloride is reacted with pyridine-3-amine in tetrahydrofuran (THF) at 0°C, yielding the amide after aqueous workup. This method, while efficient (80–90% yield), necessitates stringent moisture control and generates stoichiometric HCl byproducts.

Metal-Free Organocatalytic Approach

Base-Promoted Coupling

A solvent-free protocol employs 1,8-diazabicycloundec-7-ene (DBU) as a organocatalyst to activate the carboxylic acid via deprotonation. Heating the mixture at 100°C for 6 hours facilitates direct amidation without metal catalysts, achieving 75–80% yield. This method aligns with green chemistry principles but requires elevated temperatures.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Carbodiimide-mediated | EDC/HOBt | 70–85 | 12–24 h | High reproducibility |

| Nanocatalyst-assisted | Pd nanoparticles | 85–95 | 4 h | Recyclable catalyst |

| Acid chloride route | SOCl₂ | 80–90 | 6 h | No coupling agents required |

| Metal-free organocatalysis | DBU | 75–80 | 6 h | Environmentally benign |

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆): δ 11.06 (s, 1H, NH), 8.96 (d, J = 2.0 Hz, 1H, quinoline-H), 8.48 (s, 1H, pyridine-H), 8.39 (dd, J = 1.4, 4.8 Hz, 1H, pyridine-H), 8.30–8.25 (m, 4H, aromatic-H), 7.87 (dd, J = 2.4, 9.0 Hz, 1H, quinoline-H).

HRMS (ESI): m/z calcd for C₁₆H₁₂N₃O [M + H]⁺: 262.0975, found: 262.0972 .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-3-ylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-ylmethylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-quinolin-3-ylpyridine-3-carboxamide has been explored for its anticancer properties , particularly as an inhibitor of protein kinases, which play a crucial role in cell proliferation. Studies have shown that this compound can inhibit PIM-1 and PIM-2 kinases, leading to apoptosis in various cancer cell lines, including prostate (PC-3), liver (HepG-2), and myeloid leukemia (NFS-60) cells. The compound's ability to induce caspase activation further supports its potential as a therapeutic agent against cancer .

Case Studies: Anticancer Activity

| Study Reference | Cell Lines Tested | Key Findings |

|---|---|---|

| PC-3, HepG-2, NFS-60 | Induced apoptosis; inhibited PIM kinases | |

| M. tuberculosis | Identified as a promising hit against tuberculosis |

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial and antiviral properties . Its structure allows for interactions with various biological targets, making it a candidate for further investigation in drug discovery aimed at treating infectious diseases .

Treatment of Inflammatory Diseases

The compound has been studied for its potential in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. It has been suggested that quinoline derivatives can modulate immune responses, thus providing therapeutic benefits in managing IBD .

Case Study: Treatment of IBD

| Study Reference | Condition Treated | Treatment Method |

|---|---|---|

| Ulcerative Colitis | Oral administration of roquinimex |

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of new materials and catalysts due to its unique chemical properties. Its structure allows it to serve as a building block for synthesizing complex heterocyclic compounds, which are valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-quinolin-3-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation. This inhibition leads to the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of N-quinolin-3-ylpyridine-3-carboxamide, emphasizing substituent positions and molecular differences:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Linomide’s hydroxyl group improves aqueous solubility but may limit blood-brain barrier penetration. Dichlorophenyl-substituted analogs () exhibit higher logP values, favoring membrane permeability but risking toxicity .

- Linker Flexibility: Compounds with ethylamino or pyrrolidine linkers (Evidences 6–7) may exhibit improved conformational adaptability for target engagement .

Q & A

Q. Q1. What are the established synthetic routes for N-quinolin-3-ylpyridine-3-carboxamide, and how do reaction conditions impact yield?

Answer: The synthesis typically involves a multi-step sequence:

Quinoline core formation : Cyclization of substituted anilines with acryloyl derivatives under acidic conditions (e.g., polyphosphoric acid) .

Amide bond formation : Coupling the quinoline intermediate with pyridine-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or THF .

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol/DMF mixtures .

Key variables :

- Catalyst choice (e.g., Pd/C for cross-coupling steps improves regioselectivity) .

- Solvent polarity (DMF enhances amidation efficiency vs. THF for sterically hindered substrates) .

Q. Q2. How is the structure of this compound validated experimentally?

Answer:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.9 ppm; the amide proton (NH) resonates at δ 10.2–10.8 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 165–168 ppm; pyridine/quinoline carbons at δ 120–150 ppm .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 290–300 (exact mass depends on substituents) .

- X-ray crystallography : Confirms planarity of the quinoline-pyridine system and hydrogen bonding in the carboxamide group .

Q. Q3. What in vitro assays are used for preliminary biological screening of this compound?

Answer:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .

- Kinase inhibition : Screening against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Answer:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Quinoline C-2 Cl | ↑ Cytotoxicity (IC₅₀ ↓ 30–50%) | |

| Pyridine N-oxide | ↓ Solubility, ↑ Metabolic stability | |

| Carboxamide → Urea | Loss of kinase inhibition | |

| Methodology : |

- Parallel synthesis of analogs with systematic substituent variation.

- Molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .

Q. Q5. How can contradictory cytotoxicity data in literature be resolved?

Answer: Contradictions arise from:

- Cell line variability : HeLa (cervical) vs. HepG2 (liver) may show differential sensitivity due to expression of target kinases .

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Resolution strategies : - Meta-analysis : Pool data from ≥3 independent studies using standardized protocols.

- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of sensitive vs. resistant cell lines .

Q. Q6. What advanced techniques improve solubility and bioavailability of this compound?

Answer:

- Salt formation : Co-crystallization with succinic acid increases aqueous solubility 5-fold .

- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances tumor targeting .

- Prodrug design : Phosphate ester derivatives improve intestinal absorption in preclinical models .

Q. Q7. How can enantiomeric purity of chiral derivatives be ensured during synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak IC (hexane/IPA 85:15) to resolve enantiomers (Rf difference ≥1.5) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- Circular dichroism (CD) : Verify absolute configuration by comparing experimental and simulated spectra .

Q. Q8. What in vivo models are suitable for pharmacokinetic profiling?

Answer:

- Rodent models :

- IV administration : Calculate t₁/₂, Cmax, and AUC₀–24h .

- Tissue distribution : LC-MS/MS quantification in liver, kidney, and tumor .

- Zebrafish xenografts : Rapid screening of tumor penetration using fluorescent analogs .

Q. Q9. How do computational methods aid in target identification?

Answer:

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the carboxamide group) .

- Molecular dynamics simulations : Predict stability of compound-kinase complexes over 100-ns trajectories .

- Chemoproteomics : Use activity-based protein profiling (ABPP) to map binding partners in cell lysates .

Q. Q10. What strategies mitigate off-target effects in kinase inhibition?

Answer:

- Selective mutagenesis : Engineer kinases with "gatekeeper" residues (e.g., T790M in EGFR) to test specificity .

- Proteome-wide profiling : Use KINOMEscan® to assess selectivity across 468 kinases .

- Fragment-based design : Replace pyridine with indole to reduce affinity for non-target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.